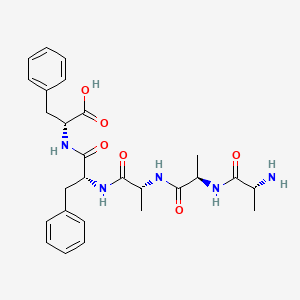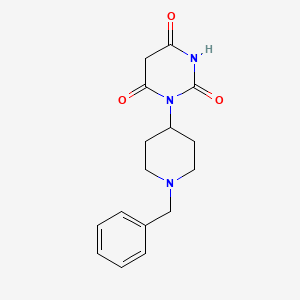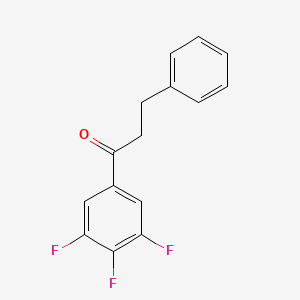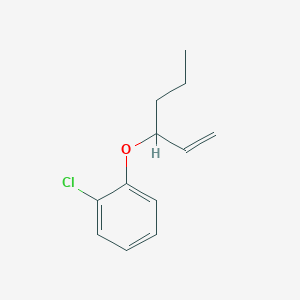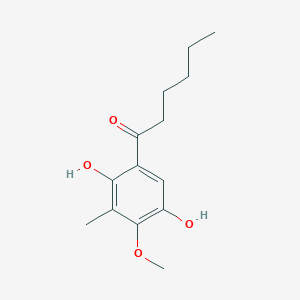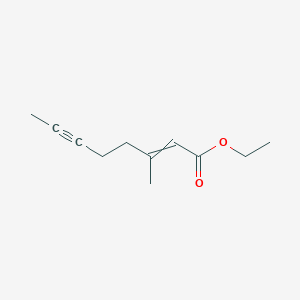![molecular formula C17H20ClO2PS2Sn B12603200 2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione CAS No. 913382-76-0](/img/structure/B12603200.png)
2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione is a complex organotin compound. It features a unique combination of tin, sulfur, and phosphorus atoms within its structure, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione typically involves the reaction of chlorodiphenylstannane with a suitable phosphorothioate precursor. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include dichloromethane or toluene, and the reaction is often facilitated by a catalyst such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate safety and environmental controls would be a plausible approach.
Chemical Reactions Analysis
Types of Reactions
2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfur and tin atoms can participate in redox reactions.
Coordination Chemistry: The compound can form complexes with various metal ions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in solvents like dichloromethane.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products depend on the type of reaction. For example, substitution reactions yield derivatives with different substituents replacing the chlorine atom, while oxidation reactions can lead to sulfoxides or sulfones.
Scientific Research Applications
2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione involves its interaction with molecular targets through its tin, sulfur, and phosphorus atoms. These interactions can disrupt biological processes or catalyze chemical reactions. The exact pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2,4-Disubstituted thiazoles
Uniqueness
2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione is unique due to its combination of tin, sulfur, and phosphorus atoms, which is not commonly found in other compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
913382-76-0 |
|---|---|
Molecular Formula |
C17H20ClO2PS2Sn |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
chloro-diphenyl-[(2-sulfanylidene-1,3,2λ5-dioxaphosphocan-2-yl)sulfanyl]stannane |
InChI |
InChI=1S/2C6H5.C5H11O2PS2.ClH.Sn/c2*1-2-4-6-5-3-1;9-8(10)6-4-2-1-3-5-7-8;;/h2*1-5H;1-5H2,(H,9,10);1H;/q;;;;+2/p-2 |
InChI Key |
NDPUGIYIUKSNIT-UHFFFAOYSA-L |
Canonical SMILES |
C1CCOP(=S)(OCC1)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
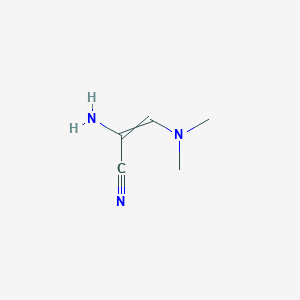
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
![7-Acetyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12603133.png)
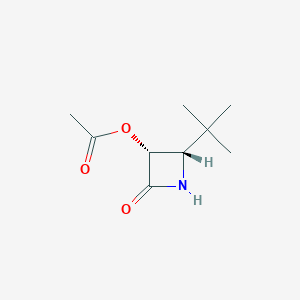
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)

